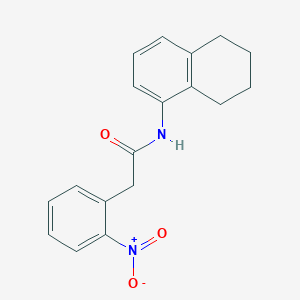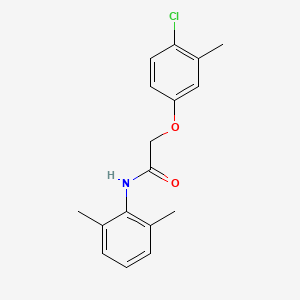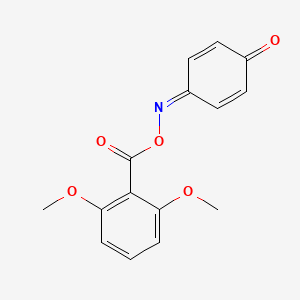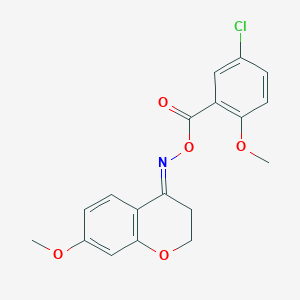
2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a nitrophenyl group and a tetrahydronaphthalenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:
Acylation: The attachment of an acetamide group to the nitrophenyl compound.
Cyclization: Formation of the tetrahydronaphthalenyl ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and acylation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in substitution reactions, where the acyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenyl)acetamide: Lacks the tetrahydronaphthalenyl group.
N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Lacks the nitrophenyl group.
2-(2-aminophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Contains an amino group instead of a nitro group.
Uniqueness
2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is unique due to the presence of both the nitrophenyl and tetrahydronaphthalenyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(12-14-7-2-4-11-17(14)20(22)23)19-16-10-5-8-13-6-1-3-9-15(13)16/h2,4-5,7-8,10-11H,1,3,6,9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGDRCXNBIPRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)


![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)
![[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 3-chlorobenzoate](/img/structure/B5873704.png)
![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)
![[3-(benzenesulfonyl)phenyl]-phenylmethanone](/img/structure/B5873713.png)

![Propanedinitrile, 2-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B5873722.png)

![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)

